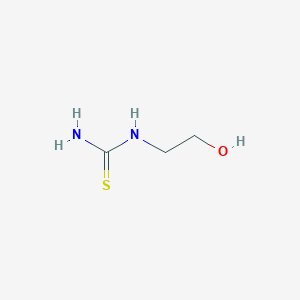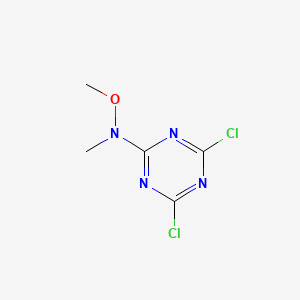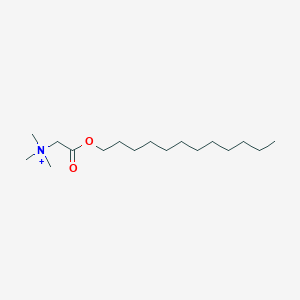
(2-Hydroxyethyl)thiourea
描述
(2-Hydroxyethyl)thiourea is an organosulfur compound with the molecular formula C3H8N2OS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-hydroxyethyl group. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)thiourea can be synthesized through the reaction of thiourea with ethylene oxide. The reaction typically occurs under mild conditions, with the thiourea acting as a nucleophile and attacking the ethylene oxide to form the desired product. The reaction can be represented as follows:
NH2CSNH2+C2H4O→NH2CSNHCH2CH2OH
Industrial Production Methods
Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学研究应用
(2-Hydroxyethyl)thiourea has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of (2-Hydroxyethyl)thiourea involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, modulating their activity. The hydroxyl group and the thiourea moiety play crucial roles in its binding to these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound, with a similar structure but without the hydroxyethyl group.
N-Methylthiourea: A derivative where one of the hydrogen atoms is replaced by a methyl group.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
(2-Hydroxyethyl)thiourea is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it more versatile in various chemical reactions and applications compared to its analogs.
属性
IUPAC Name |
2-hydroxyethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVDERFJPMANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390686 | |
| Record name | (2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29146-81-4 | |
| Record name | NSC158682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-amino-2-thiazolines, valuable heterocyclic scaffolds in medicinal chemistry, can be synthesized from (2-Hydroxyethyl)thioureas through several approaches:
* **Solid-phase synthesis:** This method utilizes a resin-bound (2-hydroxyethyl)thiourea derivative, which undergoes cyclization and cleavage using trifluoroacetic acid (TFA). This strategy, suitable for automated synthesis, allows for the generation of diverse libraries of 2-amino-2-thiazolines under mild conditions. []* **One-pot reaction with TsCl and base:** This approach involves reacting N-(2-hydroxyethyl)-N'-phenylthioureas with p-toluenesulfonyl chloride (TsCl) and a base like NaOH or Et3N, leading to the formation of 2-phenylaminothiazolines or 2-methylaminothiazolines, respectively. The choice of base depends on the substitution pattern of the starting thiourea. [, ]* **Mitsunobu reaction:** This method utilizes triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the hydroxyl group of this compound. The subsequent intramolecular cyclization can yield either 2-aminothiazolines or 2-imidazolidinethiones depending on the reaction conditions and the substitution pattern on the thiourea nitrogen. [, ]A: X-ray crystallography studies of N-benzoyl-N'-(2-hydroxyethyl)thiourea reveal key structural features: [, ]
A: The coordination behavior of 1-furoylthioureas with cadmium is heavily influenced by their substitution pattern: []
* **3-Monosubstituted 1-furoylthioureas:** Strong intramolecular hydrogen bonding between the carbonyl oxygen and the N2 proton enforces an "S"-shaped conformation. This separates the C=O and C=S donor atoms, hindering their simultaneous coordination to cadmium.* **3,3-Disubstituted 1-furoylthioureas:** The absence of the N2 proton eliminates the intramolecular hydrogen bond, allowing for a "U"-shaped conformation. This facilitates the simultaneous coordination of both C=O and C=S groups to cadmium, resulting in stronger complexation.A: In vitro studies using microsomes and hepatocytes from humans, rats, and mice show that Inh 1 undergoes extensive metabolism in all species. [] Key metabolic pathways include:
* **Desulfurization:** This unusual metabolic transformation, along with oxidation, deethylation, and conjugation reactions, contributes to the overall clearance of Inh 1. * **Multiple metabolic sites:** Metabolism occurs at various sites on the molecule, resulting in a diverse range of metabolites detected in microsomal and hepatocyte incubations.A: Inh 1, a potent and selective inhibitor of bacterial β-glucuronidase, demonstrates a protective effect against enteropathy induced by NSAIDs such as diclofenac, indomethacin, and ketoprofen. [, ] This protection arises from:
* **Reduced local aglycone concentration:** Inh 1 inhibits the bacterial β-glucuronidase-mediated cleavage of NSAID glucuronides in the small intestine. * **Lowered mucosal exposure:** By preventing the reactivation of NSAIDs from their glucuronide conjugates, Inh 1 reduces the local concentration of the toxic aglycones, thereby protecting the intestinal mucosa from damage.A: Pharmacokinetic studies in mice following intravenous and oral administration of Inh 1 reveal: [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)











